molecular formula C20H24FN3O4S B2978000 N-(3-fluoro-4-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251568-81-6

N-(3-fluoro-4-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2978000
CAS RN: 1251568-81-6
M. Wt: 421.49
InChI Key: URHOAZFOCHTRKC-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H24FN3O4S and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinating Agents in Organic Synthesis

Fluorinated compounds, such as alkali metal fluorides, have been highlighted for their efficiency in fluorinating agents, facilitating the synthesis of fluorocarboxylic acids and fluoroalkyl benzenes from corresponding sulfonates. This process is crucial for the development of compounds with improved metabolic stability, pharmacokinetics, and pharmacodynamic properties (Fritz-Langhals, 1994).

Dual Inhibition of PI3K/mTOR

The modification of certain sulfonamide compounds has been studied for their role in inhibiting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), critical pathways in cancer development. These modifications aim to improve metabolic stability and reduce deacetylation, offering potential therapeutic benefits for cancer treatment (Stec et al., 2011).

Broad Spectrum Anti-epileptic Drug Development

Research into compounds with specific fluorinated and sulfonamide groups has led to the identification of potential broad-spectrum anti-epileptic drug candidates. These efforts focus on optimizing compounds for better metabolic stability and reduced reactive metabolic production, demonstrating the significance of structural modifications in drug discovery (Tanaka et al., 2019).

Immunomodulatory Effects

Sulfonamide derivatives have been explored for their potential to modulate the immune response to tumors, enhancing the effectiveness of cytotoxic chemotherapy and potentially augmenting the host's immune response against tumor growth. This application underscores the therapeutic potential of sulfonamides in oncology and immunotherapy (Wang et al., 2004).

Anticancer Effects and Toxicity Reduction

Alterations in the acetamide group of certain sulfonamide compounds have shown remarkable anticancer effects and reduced toxicity, highlighting the importance of chemical modifications in enhancing the therapeutic index of potential anticancer agents (Wang et al., 2015).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-14-7-10-24(11-8-14)29(27,28)18-4-3-9-23(20(18)26)13-19(25)22-16-6-5-15(2)17(21)12-16/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHOAZFOCHTRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

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